molecular formula C16H9FN4O5S B2972085 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 321555-47-9

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No.: B2972085
CAS No.: 321555-47-9
M. Wt: 388.33
InChI Key: SFXVNEMZLYFLNI-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a synthetic small molecule characterized by a 3,5-dinitrobenzamide core linked to a 4-(4-fluorophenyl)-substituted thiazole ring. The fluorophenyl-thiazole moiety may contribute to bioactivity by influencing lipophilicity and target binding.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN4O5S/c17-11-3-1-9(2-4-11)14-8-27-16(18-14)19-15(22)10-5-12(20(23)24)7-13(6-10)21(25)26/h1-8H,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXVNEMZLYFLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves the reaction of 4-fluorophenacyl bromide with 2-aminothiazole under Hantzsch thiazole synthesis conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting intermediate is then reacted with 3,5-dinitrobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural analogs of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Compound Name Substituents (R-group) Yield Key Features Reference
(S)-N-[4-(methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl]-3,5-dinitrobenzamide 4-(Trifluoromethyl)phenyl hydrazide 38% High electronegativity from CF₃ group
(S)-N-[1-(2-(3-chlorophenyl)hydrazineyl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide 3-Chlorophenyl hydrazide 42% Moderate yield; chloro substituent
N-(4-Bromophenyl)-3,5-dinitrobenzamide 4-Bromophenyl N/A Bromine enhances halogen bonding
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide Thiadiazole sulfamoyl N/A Sulfamoyl group for solubility
DNB1 ([N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide]) Methoxyphenoxy ethyl N/A High antitubercular activity

Insights :

  • Electron-withdrawing substituents (e.g., NO₂, CF₃, Cl) are common in analogs to enhance reactivity.
  • Yields vary significantly (38–99%) depending on steric and electronic effects of substituents .

Antitubercular Activity

3,5-Dinitrobenzamides demonstrate potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Table 2: Antitubercular activity of selected analogs

Compound MIC (µg/mL) MBC (µg/mL) Key Structural Feature Reference
DNB1 0.12 0.24 Methoxyphenoxy ethyl chain
DNB2 0.25 0.50 Benzyloxy ethyl chain
Compound 3* 4–64 N/A Bulky triazine-thiazole hybrids

*Compound 3: Trisubstituted triazin-2-amine analog with thiazole moiety.

Key Findings :

  • DNB1 and DNB2 show sub-micromolar MIC values, attributed to optimal alkyl chain length and electron-donating substituents (e.g., methoxy) .
  • Bulky groups (e.g., triazine in Compound 3) reduce activity, suggesting steric hindrance limits target engagement .

Physicochemical and Crystallographic Properties

Crystallography

  • N-(4-Bromophenyl)-3,5-dinitrobenzamide crystallizes in a monoclinic system, with intermolecular hydrogen bonds stabilizing the nitro and amide groups .
  • 4-(4-Fluorophenyl)-thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit triclinic (P̄1) symmetry, with fluorophenyl groups adopting perpendicular orientations relative to the planar thiazole core .

Implications :

Structure-Activity Relationships (SAR)

Nitro Groups : Essential for antitubercular activity; removal or repositioning abolishes efficacy .

Thiazole vs. Hydrazide : Thiazole-containing analogs (e.g., target compound) may exhibit better metabolic stability than hydrazide derivatives due to reduced susceptibility to hydrolysis .

Substituent Effects :

  • Electron-withdrawing groups (e.g., F, Cl) enhance target binding but may reduce solubility.
  • Alkyl chains (e.g., in DNB1) balance lipophilicity and permeability .

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C18H15FN4O5S
  • Molecular Weight : 404.40 g/mol
  • CAS Number : [Not provided in the search results]

Structure

The compound features a thiazole ring substituted with a fluorophenyl group and a dinitrobenzamide moiety, contributing to its diverse biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antifungal and antibacterial activities against various pathogens. A study demonstrated that similar thiazole-based compounds inhibited the growth of several strains of fungi and bacteria, suggesting potential applications in treating infections .

Anticancer Activity

Thiazole derivatives are also explored for their anticancer properties. A related compound, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine, showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Some thiazole derivatives have been noted for their ability to inhibit enzymes such as xanthine oxidase and other targets relevant to inflammatory diseases. This suggests that this compound may also exhibit similar enzyme inhibitory activity .

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of various thiazole derivatives against common phytopathogenic fungi. The results indicated that certain derivatives exhibited moderate to excellent antifungal activity, providing a basis for further development as agricultural fungicides .
  • Anticancer Studies : In vitro studies on derivatives similar to this compound revealed significant cytotoxic effects against leukemia cell lines. The findings suggest that these compounds may interfere with DNA synthesis or repair mechanisms in cancer cells .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialSignificant inhibition against various bacterial and fungal strains
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
Enzyme InhibitionPotential inhibition of xanthine oxidase and other relevant enzymes

Q & A

What synthetic methodologies are most effective for preparing N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide, and how do reaction conditions influence yield?

Basic Research Focus
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing substituted thiazole precursors (e.g., 4-(4-fluorophenyl)-1,3-thiazol-2-amine) with activated benzoyl chlorides (e.g., 3,5-dinitrobenzoyl chloride) in polar aprotic solvents like ethanol or pyridine. Catalytic glacial acetic acid may enhance reaction efficiency . For example, describes a method where 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine under reflux, followed by purification via chromatography and recrystallization. Yield optimization requires precise stoichiometry (1:1 molar ratio of amine to acyl chloride) and controlled reflux duration (4–12 hours).

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